molecular formula C14H19NO2 B5196547 1,3-benzodioxol-5-yl(cycloheptyl)amine

1,3-benzodioxol-5-yl(cycloheptyl)amine

Cat. No.: B5196547
M. Wt: 233.31 g/mol
InChI Key: JTWBZEVIQUKEPD-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(cycloheptyl)amine is a secondary amine featuring a 1,3-benzodioxole moiety linked via an amine group to a cycloheptyl ring. This compound belongs to a broader class of substituted benzodioxolyl amines, which are structurally related to psychoactive phenethylamines like MDMA (3,4-methylenedioxymethamphetamine). However, the cycloheptyl substituent distinguishes it from more common analogs with smaller aliphatic or aromatic groups.

Properties

IUPAC Name

N-cycloheptyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-6-11(5-3-1)15-12-7-8-13-14(9-12)17-10-16-13/h7-9,11,15H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBZEVIQUKEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations in Benzodioxolyl Amines

The 1,3-benzodioxole core is a common scaffold in bioactive molecules. Key structural variations among analogs include:

  • Substituent on the amine nitrogen : Cycloheptyl (target compound), cyclohexyl (e.g., 3d in antifungal studies), cyclopentyl (e.g., 3a), or linear alkyl chains (e.g., MBDB, MDMA) .
  • Ring puckering and conformation : Cycloheptyl introduces unique steric and conformational properties compared to smaller rings. Puckering coordinates (amplitude and phase angles) influence molecular geometry and binding interactions .

Table 1: Structural Comparison of Selected Benzodioxolyl Amines

Compound Substituent Ring Size Key Applications/Activities Reference
1,3-Benzodioxol-5-yl(cycloheptyl)amine Cycloheptyl 7-membered Understudied; potential antifungal
3d (Cyclohexyl analog) Cyclohexyl 6-membered High antifungal activity
MBDB N-Methyl-2-butanamine Linear Entactogen (psychoactive)
MDMA N-Methyl-3-methoxy Aromatic Serotonergic neuropharmacology
Antifungal Activity

In a study of pyrazolonaphthyridine derivatives, compounds with cycloalkyl substituents exhibited varying antifungal potencies:

  • Cyclohexyl (3d) : MIC₅₀ = 12.5 µg/mL against Candida albicans.
  • Cycloheptyl (3g) : MIC₅₀ = 25 µg/mL (lower activity than cyclohexyl).
    The larger cycloheptyl ring may reduce membrane permeability or target affinity compared to cyclohexyl .
Psychoactive Properties
  • MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): Shares structural similarity but lacks the cycloheptyl group.
  • No direct behavioral data are available, but homologs with larger substituents often show diminished potency .

Pharmacokinetic and Toxicological Insights

  • Metabolism : Benzodioxolyl amines are typically metabolized via hepatic CYP450 enzymes. The cycloheptyl group may slow oxidation compared to smaller substituents.
  • Toxicity : Structural analogs like MDMA induce neurotoxicity via serotonin depletion, but cycloheptyl’s impact remains unstudied. Preliminary safety data for related compounds emphasize handling precautions (e.g., PPE, ventilation) .

Q & A

Q. How can the structural identity and purity of 1,3-benzodioxol-5-yl(cycloheptyl)amine be confirmed experimentally?

To verify structural identity, employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on the benzodioxole ring (δ ~6.8–7.2 ppm for aromatic protons) and cycloheptyl moiety (δ ~1.2–2.5 ppm for aliphatic protons). High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H]⁺ peak). For purity, use high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, targeting >95% purity. Cross-reference spectral data with PubChem entries for analogous compounds (e.g., InChIKey validation) .

Q. What synthetic strategies are recommended for optimizing yield and purity during synthesis?

A multi-step approach is typical:

Coupling reaction : React 1,3-benzodioxol-5-amine with cycloheptyl halide under Buchwald-Hartwig conditions (Pd catalyst, ligand, base).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Yield optimization : Adjust reaction temperature (80–100°C), stoichiometry (1:1.2 amine:halide), and catalyst loading (5 mol% Pd). Monitor intermediates via TLC .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Radioligand displacement studies for serotonin or dopamine receptors (common targets for benzodioxole derivatives).
  • Enzyme inhibition : Test against monoamine oxidase (MAO) using fluorometric assays.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at 1–100 μM concentrations. Include positive controls (e.g., clorgyline for MAO-A) and triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?

  • Analog synthesis : Modify the cycloheptyl group (e.g., replace with cyclopentyl or bicyclic systems) or benzodioxole substituents (e.g., methoxy, halogen).
  • Activity comparison : Test analogs in receptor binding and enzyme assays. For example, 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine showed altered MAO affinity due to chlorine substitution .
  • Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Re-evaluate computational models : Adjust force fields in molecular docking (e.g., AutoDock Vina) to account for flexible binding pockets.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Theoretical alignment : Link discrepancies to limitations in solvent effects or protonation states in simulations .

Q. What methodologies are recommended for probing interaction mechanisms with biological targets?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., MAO-B) to resolve binding modes.
  • Mutagenesis studies : Introduce point mutations (e.g., Tyr435Ala in MAO-B) to identify critical residues.
  • Kinetic assays : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots .

Q. How can computational modeling enhance understanding of pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate solubility (LogS), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayer models) over 100 ns trajectories.
  • Metabolism prediction : Identify potential oxidation sites (e.g., cycloheptyl ring) via cytochrome P450 docking .

Q. What strategies mitigate toxicity risks in early-stage development?

  • In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LDH release assay).
  • In silico toxicity prediction : Apply Derek Nexus to flag structural alerts (e.g., benzodioxole carcinogenicity potential).
  • Dose-response studies : Establish NOAEL (no observed adverse effect level) in zebrafish models .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey Parameters
Structural ValidationNMR, HRMS, HPLCPurity >95%, δ (ppm) alignment with analogs
SAR AnalysisAnalog synthesis, IC₅₀ determinationΔ logP, hydrogen bond count
Toxicity ScreeningMTT, LDH, Derek NexusIC₅₀ < 10 μM, NOAEL in vivo

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